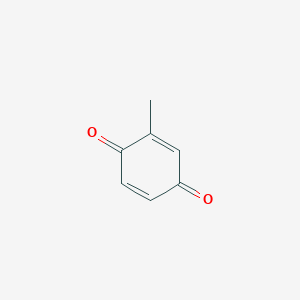

p-Toluquinone

描述

Contextualization of Quinones in Organic Chemistry and Biochemistry

In organic chemistry, quinones are versatile reagents and intermediates. They participate in various reactions, including oxidation, reduction, and addition reactions, particularly as dienophiles in Diels-Alder reactions. wikipedia.orgnih.gov High potential para-quinones like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and chloranil (B122849) are commonly used as stoichiometric reagents, often promoting hydride abstraction. nih.gov The redox cycling between oxidized and reduced quinone species is exploited in industrial processes, such as the anthraquinone-mediated synthesis of hydrogen peroxide. nih.gov Quinones are readily synthesized from reactive aromatic compounds with electron-donating substituents like phenols and catechols, which facilitate the necessary redox potential. wikipedia.orgscribd.com

In biochemistry, quinones are ubiquitous and play vital roles, primarily as electron carriers in electron transport chains in processes like photosynthesis (plastoquinone, phylloquinone) and aerobic respiration (ubiquinone). wikipedia.orgscribd.comscribd.comresearchgate.net Vitamin K, involved in blood coagulation, is a quinone. wikipedia.orgscribd.com Pyrroloquinoline quinone is another biological redox cofactor. wikipedia.orgciteab.com The biological activities of quinones are often linked to their electron-accepting properties and their potential to influence cellular respiration and generate reactive oxygen species (ROS). ontosight.ai Derivatives of quinones are common constituents of biologically active molecules and serve as privileged structures in drug candidates due to their diverse pharmacological properties, including potential cytotoxic, antioxidant, antimalarial, antiviral, antibacterial, and antifungal activities. lew.ro

Significance of p-Toluquinone as a Model System and Research Target

This compound serves as a valuable model system in organic chemistry to study the effects of alkyl substitution on the reactivity and properties of the quinone core. Its methyl group influences its electronic distribution and steric profile, leading to different reaction outcomes and regioselectivity compared to unsubstituted 1,4-benzoquinone (B44022) in reactions such as nucleophilic additions. lew.roresearchgate.netnih.gov Research involving this compound contributes to a deeper understanding of structure-activity relationships within the quinone family and aids in the design of new quinone-based reagents and catalysts for organic transformations. nih.govlew.ro Studies on its reactions with various nucleophiles, such as amines and thiols, highlight its reactivity and the potential for synthesizing substituted quinone derivatives with altered properties. lew.roresearchgate.netnih.gov

As a research target in biological studies, this compound is investigated for its intrinsic biological activities and as a representative example of a substituted benzoquinone metabolite. Its presence in natural sources like beetles and fungi underscores its relevance in ecological and biochemical contexts. acs.org Research explores its potential biological activities, such as antimicrobial effects. Studies have demonstrated that this compound, in combination with blue light irradiation, can exhibit significant bactericidal activity against multi-drug resistant bacteria like Escherichia coli and Enterococcus faecalis, a mechanism believed to involve the generation of reactive oxygen species. researchgate.net This research highlights its potential in developing novel strategies for combating microbial infections. researchgate.net Furthermore, studies on the cytotoxicity of this compound contribute to understanding the mechanisms of quinone-induced cellular damage, often linked to oxidative stress and glutathione (B108866) depletion. Such research is crucial for evaluating the potential biological impact of substituted quinones and informing the design of safer chemical entities. Computational strategies, such as density functional theory (DFT), are employed to model its electronic properties and predict behavior in biological systems, while experimental methods like LC-MS/MS are used to study its interactions with biomolecules and metabolic fate.

The study of this compound as both a model system in organic synthesis and a research target in biological investigations provides valuable insights into the fundamental chemistry and potential applications of substituted quinones.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWDKFNVVLAELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060290 | |

| Record name | 2-Methyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow, gold colored, or light green crystalline solid; [MSDSonline] | |

| Record name | 2-Methyl-1,4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water; soluble in ethanol and ether, Very sol in acetone, ethyl acetate, alcohol, ether, and benzene; soluble in hot water | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.08 @ 75.5 °C/4 °C | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | 2-Methyl-1,4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW PLATES OR NEEDLES, YELLOW LEAFLETS OR NEEDLES | |

CAS No. |

553-97-9 | |

| Record name | Methyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF06HB6AZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

69 °C | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Occurrence and Biosynthesis in Diverse Biological Systems

Natural Abundance and Isolation from Organisms

The natural occurrence of p-Toluquinone is notable in both the fungal kingdom and the animal kingdom, particularly within insects that utilize it for protection.

This compound and its reduced form, Toluquinol (2-methyl-1,4-hydroquinone), have been identified as metabolites in several fungal species. Their production is often linked to broader secondary metabolic pathways. For instance, in some species of the genus Penicillium, this compound is considered a shunt product of the patulin (B190374) mycotoxin pathway, which originates from the polyketide precursor 6-methylsalicylic acid (6-MSA). While fungi like Penicillium cf. griseofulvum are investigated for their potential to produce toluquinone, the compound is not always detected, indicating that its formation can be dependent on specific culture conditions and the metabolic state of the organism.

In other fungi, such as Aspergillus fumigatus, the biosynthesis of related quinones like fumigatin (B1202732) also proceeds from 6-MSA, which can be hydroxylated to form orsellinic acid and decarboxylated to yield m-cresol (B1676322) as intermediates. nih.gov The metabolic profile of fungi that produce these quinones is complex; the introduction of precursors like 6-MSA can sometimes inhibit growth and alter the production of other metabolites. nih.gov The insect pathogenic fungus Beauveria bassiana produces a benzoquinone reductase enzyme capable of detoxifying this compound, highlighting an evolutionary adaptation to environments where such compounds are present. nih.gov

Fungal Species Associated with this compound and Related Metabolites

| Fungal Genus | Associated Quinone/Precursor | Metabolic Context |

| Penicillium | This compound, Toluquinol | Shunt product of the patulin pathway |

| Aspergillus | Fumigatin (related quinone) | Biosynthesis from 6-methylsalicylic acid |

| Beauveria | Benzoquinone Reductase (enzyme) | Detoxification of benzoquinones |

This compound is a prominent component of the chemical defense arsenal (B13267) of numerous arthropods, including insects and millipedes. biorxiv.orgbiorxiv.org It functions as an irritant and repellent, effectively deterring predators and possessing antimicrobial properties. researchgate.netnih.gov

The most well-known producers are tenebrionid beetles, such as the flour beetle Tribolium castaneum, which release a secretion containing this compound and ethyl-1,4-benzoquinone to defend against predators and inhibit the growth of competing microorganisms like fungi in their food source. nih.govresearchgate.net Bombardier beetles (Brachinus species) famously use this compound as a major component of their hot, explosive chemical spray. researchgate.net In these beetles, the quinone is formed by the rapid enzymatic oxidation of its hydroquinone (B1673460) precursor at the moment of discharge. researchgate.net

The defensive secretions of various millipede species also contain this compound, often in combination with other benzoquinones like 2-methoxy-3-methylbenzoquinone. st-andrews.ac.uknih.govresearchgate.net This chemical cocktail serves as a potent defense against a range of predators. researchgate.net The convergent evolution of benzoquinone use for defense is widespread across arthropods, appearing in orders such as Coleoptera (beetles), Dermaptera (earwigs), and Heteroptera (true bugs), underscoring its effectiveness as a defensive agent. biorxiv.orgbiorxiv.org

Examples of Insects Utilizing this compound in Defensive Secretions

| Organism | Order | Common Name | Role of this compound | Other Secretion Components |

| Tribolium castaneum | Coleoptera | Red Flour Beetle | Antimicrobial, Repellent | Ethyl-1,4-benzoquinone, 1-pentadecene |

| Brachinus elongatulus | Coleoptera | Bombardier Beetle | Key reactant in explosive spray | 1,4-Benzoquinone (B44022), Hydrogen Peroxide |

| Various Millipedes | Spirobolida, etc. | Millipedes | Predator Deterrent | 2-Methoxy-3-methylbenzoquinone |

| Pamillia behrensii | Heteroptera | Mirid Bug | Predator Defense | 2,3-dimethyl-1,4-benzoquinone |

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound draws from fundamental metabolic pathways, differing between organisms like fungi and insects.

The biosynthesis of the this compound carbon skeleton is primarily linked to the polyketide pathway in fungi. researchgate.net This pathway involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units by a large multi-enzyme complex, a polyketide synthase (PKS). For this compound and related fungal metabolites, the key precursor formed via this pathway is 6-methylsalicylic acid (6-MSA). wikipedia.orgresearchgate.net

The shikimate pathway is responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan from phosphoenolpyruvate (B93156) and erythrose-4-phosphate. wikipedia.orgnih.govnih.gov While not typically the direct route to this compound in fungi, the shikimate pathway is crucial for the biosynthesis of other quinones. For example, in insects, the aromatic ring of benzoquinones can be derived from tyrosine. biorxiv.org Furthermore, the benzoquinone ring of ubiquinone (Coenzyme Q) originates from 4-hydroxybenzoate (B8730719), a derivative of tyrosine, thus establishing a clear link to the shikimate pathway for that class of quinones. nih.govresearchgate.net Therefore, the biosynthesis of simple benzoquinones like this compound in fungi (via polyketide pathway) and the benzoquinone core of ubiquinone (via shikimate pathway) represent two distinct, convergent evolutionary strategies for synthesizing a similar chemical scaffold.

The final steps in this compound biosynthesis involve the transformation of stable precursors into the final reactive quinone. The immediate and most critical precursor is Toluquinol (2-methyl-1,4-hydroquinone). This hydroquinone is the reduced, more stable form that organisms often store before its final oxidation.

In bombardier beetles, research has shown that m-cresol is a precursor that is metabolized to Toluquinol. researchgate.net The Toluquinol is then stored in a reservoir with hydrogen peroxide. Upon threat, these precursors are released into a reaction chamber containing a mixture of catalase and peroxidase enzymes, which catalyze the rapid and exothermic oxidation of Toluquinol to this compound. researchgate.net

In fungi, the pathway proceeds from 6-MSA. While the exact enzymatic steps are not fully elucidated for all species, it involves decarboxylation and hydroxylation reactions to form Toluquinol, which is subsequently oxidized to this compound. Some fungi also possess S-glutathionyl-hydroquinone reductase enzymes, which can catalyze the reduction of benzoquinones back to their hydroquinone forms, suggesting a potential role in managing oxidative stress or regulating the availability of the active quinone. nih.govnih.gov The oxidation of hydroquinones to benzoquinones can also be catalyzed by peroxidase enzymes, such as myeloperoxidase. researchgate.net

This compound biosynthesis is metabolically distinct from, but structurally related to, the biosynthesis of ubiquinone (Coenzyme Q), a vital lipid-soluble benzoquinone that functions in mitochondrial electron transport. nih.gov The key difference lies in the origin of the benzoquinone ring and the subsequent modifications.

The ubiquinone pathway begins with 4-hydroxybenzoate, which is derived from the aromatic amino acid tyrosine, a product of the shikimate pathway. nih.gov This 4-hydroxybenzoate core is then prenylated through the attachment of a long polyisoprenoid side chain derived from the mevalonate (B85504) pathway. This is followed by a series of enzymatic modifications to the ring, including hydroxylations, methylations, and a decarboxylation, to yield the final ubiquinone structure.

In contrast, the primary fungal pathway to this compound does not typically use 4-hydroxybenzoate as a precursor but rather starts with 6-methylsalicylic acid from the polyketide pathway. This pathway leads to a simple methylated benzoquinone without the long isoprenoid tail characteristic of ubiquinone. Therefore, the relationship is one of analogy; both pathways produce a benzoquinone core, but they utilize different starting materials from distinct primary metabolic routes (shikimate vs. polyketide) and result in molecules with fundamentally different structures and biological roles (electron transport vs. chemical defense/secondary metabolism).

Advanced Synthetic Methodologies and Chemical Transformations

Oxidative Synthesis Approaches

The synthesis of p-toluquinone and its derivatives often relies on the oxidation of corresponding hydroquinone (B1673460) precursors. These methods are foundational in quinone chemistry, providing access to the reactive quinone core. Furthermore, strategies have been developed to couple quinone monomers, leading to more complex molecular architectures.

The conversion of hydroquinones to quinones is a fundamental oxidative process. The mechanism typically involves the removal of two electrons and two protons (a net dehydrogenation). This transformation can be initiated by a variety of oxidizing agents or conditions. The process often proceeds through a semiquinone radical intermediate, which is a species with one less electron and proton than the hydroquinone.

The autoxidation of hydroquinones can be slow but is dramatically accelerated in the presence of certain mediators. For instance, reduced graphene oxide (rGO) has been shown to facilitate this transformation. researchgate.net The proposed mechanism suggests that dissolved oxygen reacts with the rGO surface to create reactive oxygen intermediates. researchgate.net These intermediates can then abstract a hydrogen atom from a hydroquinone's hydroxyl group, generating a semiquinone radical. researchgate.net This radical can then transfer an electron to molecular oxygen, yielding the final quinone product and a superoxide (B77818) radical, which can continue the reaction chain. researchgate.net

Various chemical oxidants are also employed for this transformation. Fremy's salt (potassium nitrosodisulfonate) is a classic reagent used to oxidize aniline (B41778) derivatives and phenols to quinones, sometimes yielding the hydroxyquinone directly. mdpi.com In many synthetic procedures, especially under basic conditions, the oxidation of the hydroquinone intermediate can proceed simply with atmospheric oxygen. mdpi.com

Table 1: Common Oxidation Systems for Hydroquinone Conversion

| Oxidant/System | Description |

| Atmospheric Oxygen | Effective under basic conditions for the oxidation of hydroquinone intermediates. mdpi.com |

| Fremy's Salt | A radical salt used for the direct oxidation of phenols and anilines to quinones. mdpi.com |

| Reduced Graphene Oxide (rGO) | Mediates the autoxidation of hydroquinones by facilitating the formation of semiquinone radicals. researchgate.net |

| Hydrogen Peroxide | Used in alkaline solutions for the preparation of hydroxyquinones from hydroquinone. mdpi.com |

Creating carbon-carbon bonds between quinone precursors is a key strategy for synthesizing more complex molecules, such as dihydrobenzofurans, which are important structural motifs in bioactive compounds. One effective method is the one-pot oxidative coupling of hydroquinones with olefins. researchgate.net

In this approach, a hydroquinone derivative is oxidized in situ to the corresponding reactive benzoquinone. This intermediate then undergoes a Lewis acid-catalyzed nucleophilic addition with an olefin. For example, hydroquinones bearing an electron-withdrawing group can be coupled with styrenes in the presence of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the oxidant and iron(III) chloride (FeCl3) as the Lewis acid catalyst to produce dihydrobenzofuran products. researchgate.net Additionally, photocatalytic methods using visible light have been explored for the oxidative coupling of phenols, which are precursors to quinones. acs.org These reactions are sensitive to the redox potentials of the phenol (B47542) substrates and the catalyst. acs.org

Electrophilic Alkylation and Functionalization

Directly functionalizing the quinone ring through electrophilic substitution is challenging. However, innovative catalytic systems have been developed to achieve this, often involving redox processes and the use of Lewis acids to activate the quinone system.

A notable method for the allylation and benzylation of p-quinones involves an unusual redox chain reaction. researchgate.netnih.gov This catalytic electrophilic alkylation is initiated by the presence of a trace amount of the corresponding hydroquinone. researchgate.netnih.gov

The proposed mechanism consists of two main stages within a catalytic cycle:

Lewis Acid-Catalyzed Alkylation : The hydroquinone, being more electron-rich and reactive than the quinone, undergoes a Friedel–Crafts alkylation with an electrophile (such as an allylic or benzylic ester) in the presence of a Lewis acid catalyst. researchgate.netnih.gov

Redox Regeneration : The resulting alkylated hydroquinone then undergoes a redox reaction (comproportionation) with a molecule of the starting p-quinone. This step yields one molecule of the desired alkylated p-quinone product and regenerates the hydroquinone species necessary to propagate the chain reaction. researchgate.netnih.gov

The efficiency of this process can be improved by adding an initiator, such as a Hantzsch ester. researchgate.netnih.gov This strategy provides a metal-free, biomimetic approach to quinone alkylation. researchgate.net

Lewis acids play a crucial role in activating quinones for functionalization. They coordinate to the carbonyl oxygen atoms of the quinone, which enhances the electrophilicity of the quinone ring system. This activation is a key principle in the redox chain reaction for alkylation and other functionalization reactions. researchgate.net

Computational studies have investigated the interaction between benzoquinone and various Lewis acids. rsc.org These studies show that coordination to a Lewis acid makes the quinone a better electron acceptor, anodically shifting its reduction potentials by 0.5 to 1.5 V. rsc.org This enhanced electrophilicity facilitates reactions that are otherwise difficult. The strength of the interaction and the magnitude of the potential shift depend on the strength of the Lewis acid used. rsc.org This principle is applied in reactions like the FeCl3-catalyzed oxidative coupling of hydroquinones with olefins, where the Lewis acid activates the in situ-generated benzoquinone intermediate toward nucleophilic attack. researchgate.net

Nucleophilic Addition Reactions and Subsequent Oxidation

The electrophilic nature of the this compound ring makes it susceptible to conjugate addition by nucleophiles. This reactivity provides a direct route for introducing heteroatom substituents onto the quinone core. The process typically involves an initial nucleophilic addition followed by an oxidation step to restore the quinone system.

A well-documented example is the reaction of p-benzoquinones with sulfur nucleophiles, such as alkanethiols. researchgate.net This reaction follows a sequential addition and in-situ oxidation protocol. The first molecule of the thiol adds to the quinone ring, forming a substituted hydroquinone intermediate. researchgate.net This intermediate is readily oxidized by another molecule of the starting p-benzoquinone back to a monosubstituted quinone, in a process that also forms hydroquinone as a byproduct. researchgate.net

This sequence can be repeated, allowing for the synthesis of bis-, tris-, and even tetrakis(alkylsulfanyl)-p-benzoquinones. researchgate.net The regiochemistry of the additions can vary, leading to different isomers. researchgate.net A similar sequential process of addition and oxidation occurs with the biological nucleophile glutathione (B108866), leading to the formation of hydroquinone adducts with increasing degrees of glutathione substitution. nih.gov The oxidation potential of the resulting conjugates changes with each addition, influencing their subsequent reactivity. nih.gov

Table 2: Products from Sequential Nucleophilic Addition to p-Benzoquinone

| Nucleophile | Products Obtained |

| Alkanethiols | 2-(alkylsulfanyl)-, 2,5- and 2,6-bis(alkylsulfanyl)-, 2,3,5-tris(alkylsulfanyl)-, and 2,3,5,6-tetrakis(alkylsulfanyl)-p-benzoquinones. researchgate.net |

| Glutathione | 2-(glutathion-S-yl)hydroquinone, various di-, tri-, and tetra-substituted (glutathion-S-yl)hydroquinone isomers. nih.gov |

Michael Addition Pathways

The Michael reaction, or conjugate addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile, known as the Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org this compound, with its activated olefinic bonds, serves as an excellent Michael acceptor, reacting with a wide range of nucleophiles. The reaction is thermodynamically driven by the formation of a stable sigma bond at the expense of a pi bond. masterorganicchemistry.comyoutube.com

The general mechanism involves the 1,4-addition of a nucleophile to the conjugated system of the quinone ring. This process can be catalyzed by bases, which generate the nucleophilic species (e.g., an enolate or thiolate), or by acids that activate the quinone acceptor. youtube.com The nucleophile attacks one of the β-carbons of the quinone ring, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the hydroquinone adduct.

Key nucleophiles used in Michael additions with this compound include:

Thiolates (Sulfur Nucleophiles): Thiols readily add to this compound to form thioether derivatives. An electrochemically driven method has been developed for the synthesis of a diverse array of hydroquinone thioethers, achieving yields from 36% to 99% under mild conditions. rsc.org This process involves the electrochemical generation of a protonated p-quinone, which then undergoes addition by the thiol. rsc.org The reaction of thiols with quinones can be complex, sometimes involving radical intermediates, but it provides a robust method for C-S bond formation. nih.govresearchgate.net

Amines (Nitrogen Nucleophiles): The addition of amines to α,β-unsaturated systems, known as the aza-Michael reaction, is a critical method for forming C-N bonds and synthesizing β-amino carbonyl compounds. semnan.ac.ir Both aromatic and aliphatic amines can serve as nucleophiles. The reaction can be promoted under solvent-free conditions, often with a catalyst like TMSCl, to afford high yields of the corresponding aminohydroquinones. semnan.ac.ir

Carbanions (Carbon Nucleophiles): Resonance-stabilized carbanions, such as those derived from 1,3-dicarbonyl compounds (e.g., malonic esters), β-ketoesters, or nitroalkanes, are classic Michael donors. wikipedia.orgyoutube.com The addition of these nucleophiles to this compound results in the formation of a new carbon-carbon bond, leading to alkylated hydroquinone structures. chemicalbook.com

Below is an interactive table summarizing typical Michael addition pathways involving this compound.

Interactive Data Table: Michael Addition Reactions with this compound

| Nucleophile Type | Example Nucleophile | Catalyst/Conditions | Product Type | Yield Range |

| Sulfur (Thiolate) | Aliphatic/Aromatic Thiols | Electrochemical, mild conditions | Hydroquinone thioether | 36-99% rsc.org |

| Nitrogen (Amine) | Aromatic/Aliphatic Amines | TMSCl, solvent-free, 60°C | β-Amino carbonyl compound | Good to excellent semnan.ac.ir |

| Carbon (Carbanion) | 2-Methylcyclopentane-1,3-dione | Base-catalyzed | Alkylated hydroquinone | Regiospecific chemicalbook.com |

Heteroatom Functionalization Strategies

Introducing heteroatoms such as nitrogen, sulfur, and oxygen onto the this compound scaffold is crucial for modifying its chemical and biological properties. Heteroatom functionalization strategies often leverage the inherent electrophilicity of the quinone ring.

The primary methods for introducing nitrogen and sulfur heteroatoms are the Michael addition reactions discussed previously.

Thiolation (Sulfur Functionalization): The conjugate addition of thiols is a direct and efficient method for creating sulfur-functionalized quinone derivatives. rsc.org This reaction can be reversible and is a key tool for forming C–S bonds under thermodynamic control. The resulting hydroquinone thioethers are important intermediates in various synthetic pathways.

Amination (Nitrogen Functionalization): The aza-Michael reaction provides a direct route to aminobiquinones. semnan.ac.ir This strategy is fundamental for synthesizing compounds with β-aminocarbonyl moieties, which are precursors to valuable molecules like β-amino acids and β-lactams. semnan.ac.ir

Beyond these addition reactions, other strategies can be employed. While direct hydroxylation of the quinone ring is less common, functionalization often occurs via modification of precursors like p-cresol (B1678582) or hydroquinone before oxidation to the quinone state. The choice of strategy depends on the desired substitution pattern and the stability of the resulting functionalized quinone.

Green Chemistry Principles in this compound Synthesis

Traditional industrial synthesis routes for related compounds like p-cresol (a precursor to this compound) often involve harsh conditions and generate significant waste, such as the toluene (B28343) sulfonation-alkali fusion method. google.comgoogle.com Green chemistry aims to mitigate these issues by designing processes that are more efficient, use less hazardous materials, and minimize waste. wjpmr.com

Key green chemistry principles applicable to this compound synthesis include:

Use of Safer Solvents and Reagents: Replacing hazardous acids and corrosive bases with more environmentally benign alternatives. wjpmr.com

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. This includes the use of metal-free organocatalysts or recyclable catalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, for instance by using microwave irradiation to reduce reaction times and energy consumption. wjpmr.com

A direct, metal-free amidation of hydroquinone to produce paracetamol using ammonium (B1175870) acetate (B1210297) in acetic acid exemplifies a green approach that avoids harsh reagents and metallic catalysts, offering high yield and selectivity. rsc.org Similar principles are being applied to the oxidation of p-cresol to this compound, seeking alternatives to traditional heavy metal oxidants.

Biomimetic and Metal-Free Synthetic Routes

Biomimetic synthesis attempts to replicate nature's synthetic strategies, which often involve highly efficient and selective reactions occurring under mild, aqueous conditions. researchgate.net For quinones, biomimetic approaches might involve mimicking enzymatic pathways for their construction, often utilizing pericyclic reactions like the Diels-Alder reaction as key steps. nih.govnyu.edu

A significant focus within green synthesis is the development of metal-free routes to avoid the toxicity, cost, and environmental impact associated with many metal catalysts. nih.gov

Organocatalysis: The use of small organic molecules to catalyze reactions has emerged as a powerful metal-free alternative. For instance, chiral secondary amines derived from proline can catalyze asymmetric Michael additions. wikipedia.org

Use of Green Solvents: Solvents like hexafluoroisopropanol (HFIP) have been shown to promote metal-free reactions, such as the allylation of lawsone (a naphthoquinone), by stabilizing carbocation intermediates while being non-nucleophilic. chemrxiv.org

Direct Oxidation with Greener Oxidants: Research focuses on replacing stoichiometric heavy-metal oxidants (like chromium reagents) for the oxidation of phenols to quinones with catalytic systems that use molecular oxygen or hydrogen peroxide as the terminal oxidant, which are inherently green.

These approaches, which combine principles of biomimetic design with metal-free catalysis, pave the way for more sustainable and environmentally responsible methods for the synthesis of this compound and its derivatives.

Mechanistic Investigations of P Toluquinone Reactivity

Redox Chemistry and Electron Transfer Processes

Quinones, including p-TQ, are well-known for their participation in redox reactions and electron transfer processes. This capability is central to many of their applications and biological effects. ontosight.aiacs.org

Characterization of Electron-Accepting Properties

p-Toluquinone acts as an electron acceptor in redox reactions, a property closely linked to the conjugated π system within its ring structure that facilitates electron delocalization. acs.org This electron-accepting ability is significant in various biological and chemical processes. ontosight.aiacs.org The methyl group substituent on the p-benzoquinone ring in p-TQ enhances its lipophilicity compared to unsubstituted 1,4-benzoquinone (B44022), which can facilitate membrane penetration in biological systems.

Studies on the electron attachment properties of methyl-p-benzoquinone (MpBQ), a synonym for p-TQ, in the gas phase have identified the formation of six anionic species, with the parent anion (C7H6O2-) being formed most efficiently through two resonances at electron energies between 1 and 2 eV. acs.org The 1²A" anion ground state of MpBQ is an electronically bound state where the electron occupies the π₁* orbital. acs.org Experimental electron detachment energies for the p-TQ radical anion have been determined. acs.org

Thermodynamics and Kinetics of Redox Cycles

The reversible redox reactions of quinones, involving the gain or loss of electrons and often accompanied by protonation steps, are key to their versatility. acs.org The reduction of a quinone typically involves an initial one-electron transfer to form a semiquinone radical anion, followed by a second step (often protonation) leading to the fully reduced hydroquinone (B1673460). acs.org

This compound undergoes a two-electron reduction to form toluhydroquinone (2-methyl-1,4-dihydroxybenzene), which is a stable antioxidant. In contrast, some other quinones, like anthraquinones, can participate in prolonged redox cycling, leading to sustained oxidative stress.

The one-electron reduction potentials of quinones, including this compound, have been studied to understand the relationship between electron transfer and proton-coupled electron transfer (PCET) reactions. nih.gov Research indicates a non-linear correlation between the one-electron and two-electron/two-proton reduction potentials for various quinones. nih.gov Density functional theory calculations suggest an approximately linear correlation between these potentials and an effective Hammett constant related to substituents, although deviations exist for quinones with specific structural features like intramolecular hydrogen bonding or bulky substituents. nih.gov

Electron transfer reactions involving this compound have been investigated, with rate constants determined for reactions with various electron acceptors. acs.org

Photochemical Reaction Pathways

Photochemical reactions involve the absorption of light energy by molecules, leading to chemical transformations through the excitation of molecules to higher energy states. easychair.orgnumberanalytics.comnumberanalytics.com Excited molecules can relax through various pathways, including fluorescence, phosphorescence, and chemical reactions. easychair.org Photochemical reactions can involve radical formation, electron transfer, and bond cleavage or formation. easychair.org

Laser Flash Photolysis Studies of Excited States

Laser flash photolysis (LFP), also known as transient absorption spectroscopy, is a technique used to study short-lived transient species, such as excited states, radicals, and ions, generated by a short, intense light pulse. opt-ron.comedinst.com This method allows for the measurement of excited state absorption energies and lifetimes. edinst.com

Nanosecond laser flash photolysis studies of this compound in aqueous solutions have revealed short-lived transient spectra assigned to the lowest triplet absorption state (Tₙ←T₁). rsc.org These transient species exhibit first-order decay rate constants. For toluquinone in aqueous solution, the first-order decay rate constant for the lowest triplet absorption was found to be 2.7 × 10⁶ s⁻¹. rsc.org

Transient absorption spectroscopy can monitor the dynamics of excited states, electron and energy transfer mechanisms, and the formation of photo-products. edinst.com

Generation and Trapping of Reactive Radical Species

Photochemical reactions of quinones can lead to the generation of reactive radical species. easychair.org The triplet state of quinones, observed in techniques like laser flash photolysis, can give rise to longer-lived transients, including semiquinone radicals (QH•) and semiquinone radical anions (Q•⁻). rsc.orgroyalsocietypublishing.org

Semiquinone radical anions are formed by the addition of a single electron to a neutral quinone molecule. utexas.edu These species simultaneously possess a negative charge and an unpaired electron. utexas.edu

Studies investigating the interaction of quinones, including this compound, with spin traps like DMPO have explored the formation pathways of radical adducts. acs.org This research helps in identifying radicals generated in quinone-related reactions. acs.org

Free Radical Interactions and Generation

This compound is known to engage in reactions involving free radicals, acting as either a generator or an bởi (scavenger) of these highly reactive species. The quinone structure facilitates redox cycling, which is central to its radical chemistry. pjps.pkresearchgate.net

Formation of Semiquinone Radicals

The formation of semiquinone radicals is a key aspect of this compound's radical chemistry. Quinones, including this compound, can undergo one-electron reduction to form corresponding semiquinone anion radicals. pjps.pkresearchgate.netnih.gov This process is often reversible and is influenced by factors such as pH and the presence of reducing agents. researchgate.net The semiquinone radical is an intermediate species in the two-electron reduction of a quinone to its hydroquinone form. pjps.pk Photochemical processes can also induce the formation of p-benzosemiquinone radicals from p-benzoquinone derivatives in aqueous solutions, often via hydrogen abstraction by the triplet state of the quinone. researchgate.net

Role in Fenton-like Chemistry

While this compound is not a direct component of the classical Fenton reaction (Fe²⁺ + H₂O₂), its interactions with reactive oxygen species (ROS) and its potential to generate radicals are relevant in the context of Fenton-like chemistry. The Fenton reaction and Fenton-like processes involve transition metals and peroxides, leading to the generation of highly reactive species such as the hydroxyl radical (•OH). wikipedia.orgiiab.me Hydroxyl radicals are potent oxidizing agents that can damage various molecules. wikipedia.orgctdbase.org Quinones can interact with radical species, and their redox cycling can contribute to oxidative stress. pjps.pk Research indicates that this compound can contribute to oxidative stress through mechanisms involving the generation of reactive oxygen species.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the intricate reaction mechanisms involving this compound by providing insights into the electronic structure, stability of intermediates, and energy barriers of transition states. e3s-conferences.orgacs.orgresearchgate.netrsc.org

Density Functional Theory (DFT) Calculations of Intermediates and Transition States

DFT calculations are widely used to model reaction pathways and determine the energetics of intermediates and transition states. e3s-conferences.orgacs.orgresearchgate.netrsc.org By calculating the electronic energies and optimized geometries of these species, researchers can construct reaction profiles and identify the most energetically favorable pathways. acs.orgresearchgate.net Transition state calculations, which locate the saddle points on the potential energy surface connecting reactants and products (or intermediates), provide crucial information about reaction kinetics and feasibility by determining activation energy barriers. e3s-conferences.orgrsc.orglibretexts.org This approach helps to elucidate detailed mechanistic steps that may be difficult to probe experimentally. acs.org

Electron Attachment and Anion Formation Studies

Computational methods, often combined with experimental techniques like photoelectron spectroscopy, are employed to study the process of electron attachment to this compound and the resulting formation and dynamics of its anions. worktribe.comresearchgate.netacs.orgaip.orgworktribe.com These studies investigate temporary negative ions (resonances) and more stable anion states, including non-valence states such as dipole-bound and correlation-bound states, which can play a role in electron capture processes. researchgate.netacs.orgaip.orgworktribe.com Computational studies help characterize the nature of these anionic states and the dynamics, such as autodetachment and internal conversion, that occur after electron attachment or photoexcitation of the anion. worktribe.comresearchgate.netacs.orgaip.org

Analysis of Electronic States and Spectroscopic Transitions

Computational chemistry is also essential for analyzing the electronic states of this compound and predicting or interpreting its spectroscopic transitions. Quinones exhibit characteristic electronic transitions, such as n-π* and π-π* transitions, which can be studied using techniques like UV-Vis spectroscopy. mit.eduacs.orgresearchgate.netmit.edumontana.edu DFT and other quantum chemical methods can calculate the energies and properties of these excited states, aiding in the assignment of experimental spectroscopic bands. researchgate.net These calculations can also provide insights into how the electronic structure changes upon excitation and how this relates to the molecule's reactivity and dynamics, including phenomena like methyl group tunneling in toluquinone, which has been investigated through spectroscopic measurements and theoretical analysis of electronic states. mit.edu

Biological Interactions and Mechanistic Studies at the Molecular and Cellular Level

Roles as Electron Acceptors in Biochemical Processes

Quinones, including p-toluquinone, function as electron acceptors in biochemical processes ontosight.aicymitquimica.com. This property is central to their biological activities, including their influence on cellular respiration and interactions with electron transport systems ontosight.aiaip.org.

Influence on Cellular Respiration Pathways

Quinones can act as electron acceptors in cellular processes, potentially influencing cellular respiration ontosight.ai. Cellular respiration involves a series of metabolic reactions that convert chemical energy from nutrients into ATP amsbio.com. This process includes glycolysis, the citric acid cycle, and oxidative phosphorylation, the latter involving an electron transport chain amsbio.com. Factors such as temperature, pH, substrate availability, and inhibitors can influence the rate of cellular respiration by affecting enzyme functionality bioninja.com.au. While the search results highlight the general role of quinones as electron acceptors and their potential to influence cellular respiration, specific detailed research findings on this compound's direct influence on cellular respiration pathways were not extensively provided. However, the dimeric form, 5,5'-Bi-p-toluquinone, is mentioned as potentially influencing cellular respiration ontosight.ai.

Interactions with Electron Transport Systems

Quinones are known to interact with electron transport systems ontosight.aiaip.org. For instance, ubiquinone and plastoquinone (B1678516) are essential electron carriers in the electron transport chains of respiration and photosynthesis, respectively aip.org. This compound can undergo two-electron reduction to toluhydroquinone, a stable antioxidant . Studies on NADH dehydrogenase from Pediococcus halophilus have shown that various quinones, including 2,5-toluquinone (an isomer of this compound), can act as effective electron acceptors for this enzyme tandfonline.com. Menadione and 1,4-naphthoquinone (B94277) were found to be particularly effective electron acceptors in this context tandfonline.com.

An example of quinone interaction with electron transport systems is shown in the following table adapted from research on Pediococcus halophilus NADH dehydrogenase, illustrating the effectiveness of different quinones as electron acceptors:

| Electron Acceptor | Specific Activity (μmol/min/mg protein) |

| Menadione | High |

| 1,4-Naphthoquinone | High |

| 2,5-Toluquinone | Effective |

| p-Benzoquinone | Effective |

| 2,6-Dichlorophenolindophenol | Effective |

| Ferricyanide | Effective |

| Nitro blue tetrazolium | Effective |

Note: Specific activity values are relative based on the description in the source tandfonline.com. Actual numerical values were not consistently provided for all compounds in a comparative format.

This demonstrates that toluquinone can serve as an electron acceptor in enzymatic reactions involved in electron transfer tandfonline.com.

Reactive Metabolite Formation and Bioactivation Mechanisms

This compound is recognized for its role in reactive metabolite formation and bioactivation nih.govtmc.edu. Metabolic activation, or bioactivation, involves the transformation of a relatively inactive compound into reactive electrophilic intermediates researchgate.net. These reactive metabolites can play a significant role in various toxicities researchgate.net.

Metabolic Transformations via Hydroxylation and O-dealkylation/Oxidation Pathways

This compound can be formed metabolically. For example, it is a reactive metabolite of atomoxetine (B1665822) (ATX), an antidepressant nih.govtmc.edu. The metabolic activation of ATX primarily involves CYP2D6-mediated O-dealkylation and oxidation pathways nih.govtmc.edu. Incubation of ATX with liver microsomes has shown the formation of 2-methylbenzene-1,4-diol through CYP2D6-mediated O-dealkylation and oxidation tmc.edu. This diol is then further oxidized to this compound, the reactive metabolite tmc.edu. This bioactivation pathway has been confirmed through both in vitro and in vivo studies nih.gov.

The metabolic pathway leading to this compound formation from atomoxetine can be summarized as follows:

Atomoxetine --(CYP2D6-mediated O-dealkylation and Oxidation)--> 2-methylbenzene-1,4-diol --(Oxidation)--> this compound tmc.edu

p-Cresol (B1678582), a precursor to this compound, is metabolized through conjugation pathways like sulphation and glucuronidation in humans hmdb.camdpi.comfrontiersin.orgtandfonline.com. However, p-cresol can also be metabolized by intestinal bacteria through pathways involving hydroxylation hmdb.caasm.org. In some bacteria, the degradation of p-cresol involves initial hydroxylation to p-hydroxybenzyl alcohol catalyzed by p-cresol methylhydroxylase asm.org. Further metabolism can proceed via oxidation asm.org.

Adduct Formation with Cellular Macromolecules (e.g., Proteins, DNA)

This compound, as a reactive electrophile, is capable of forming adducts with nucleophilic functional groups of biomolecules, including proteins and DNA nih.govoup.com. This covalent binding to macromolecules is one of the main mechanisms by which quinones exert cytotoxicity oup.com.

Reactive metabolites like quinones can be trapped by nucleophiles such as glutathione (B108866) (GSH) or N-acetylcysteine (NAC) in in vitro studies tmc.edu. This compound formed from atomoxetine has been shown to form glutathione and N-acetylcysteine adducts . The formation of protein adducts by reactive metabolites is a key aspect of bioactivation-related toxicity nih.govresearchgate.net. Quinone-type substructures are well-known reactive electrophilic moieties believed to be involved in the toxicity of various compounds through the formation of adducts with nucleophilic sites on proteins or DNA nih.govoup.comfrontiersin.org.

Covalent binding to macromolecules by quinones can occur via Michael addition oup.com. If DNA adducts are not repaired, they can interfere with DNA transcription and replication and induce mutations nih.gov. While the biological effect of protein adduction by quinones is less understood compared to DNA adducts, the detection and characterization of protein adducts are considered essential frontiersin.org.

Studies have investigated the formation of adducts by various electrophiles with proteins and DNA frontiersin.orgnih.govresearchgate.net. For instance, acetaldehyde, another electrophile, is known to react with nucleophilic groups on lipids, proteins, and nucleic acids to form covalent adducts researchgate.net. DNA adducts can be formed by reaction with nucleophilic amino groups on nucleobases like guanine (B1146940) researchgate.net.

Interactions with Biological Enzymes and Proteins

This compound can interact with biological enzymes and proteins. Quinones, in general, can interact with enzymes, membranes, and other cellular components ontosight.ai. This compound has been studied for its ability to inhibit various enzymes, including cytochrome P450 enzymes involved in drug metabolism . Its reactivity with these enzymes can have pharmacological implications .

Research indicates that this compound can inactivate human aldehyde oxidase through reactive metabolite formation . This inactivation may impact drug metabolism and detoxification pathways . The interaction of quinones with enzymes can involve redox reactions, where the quinone acts as an electron acceptor tandfonline.com.

Furthermore, quinones can interact with proteins through covalent binding, as discussed in the context of adduct formation oup.comfrontiersin.org. This covalent modification of proteins can potentially alter their function frontiersin.org. Studies on the transcription factor EL222 have shown that protein-chromophore adduct formation can regulate its conformation and DNA binding activity biorxiv.org.

Interactions with enzymes can also involve the quenching of enzyme activity. Studies using a trypsin-based assay system have shown that toluquinone can affect trypsin activity, although the sensitivity of the assay to toluquinone was described as insignificant at certain enzyme concentrations mdpi.com.

Modulation of Enzyme Activity

Preliminary studies suggest that this compound may function as an inhibitor or modulator of specific enzymes involved in metabolic pathways . Quinones, in general, are known for their redox cycling capabilities, which allow them to participate in electron transfer processes. This property can lead to the activation of oxygen and the subsequent formation of reactive oxygen species (ROS), a mechanism potentially involved in enzyme interactions . The modulation of enzyme activity by compounds like this compound can occur through various mechanisms, including allosteric alteration of the active site, substrate-dependent ionic interactions, and competition for or obstruction of associated proteins like cytochrome P450 reductase nih.gov. Research into enzyme modulation often employs computational methodologies such as molecular dynamics simulations, enhanced sampling methods, and machine learning to identify and characterize binding sites and mechanisms rsc.org.

Binding Dynamics with Hemoglobin

Research on the interaction of quinones with hemoglobin, particularly p-benzoquinone (a related compound), has shown the formation of covalent adducts with cysteine residues in the beta chains of hemoglobin scipedia.comnih.gov. This interaction can lead to alterations in the structure of hemoglobin, including a decrease in alpha-helix content, and can induce aggregation scipedia.comnih.gov. These structural changes are associated with a reduced oxygen binding capacity of hemoglobin scipedia.comnih.gov. While these studies specifically focus on p-benzoquinone, they provide a mechanistic basis for understanding how related quinone structures like this compound might interact with hemoglobin. Studies investigating the dynamics of anions, including those of para-toluquinone, have explored electron attachment properties and the formation of anionic species, which is crucial for understanding their behavior in biological redox reactions acs.organnualreviews.org.

Mechanisms of Antimicrobial Action (In Vitro Studies)

Recent studies have highlighted the potential of this compound as an antimicrobial agent, particularly in combination with blue light irradiation nih.gov. This combination has demonstrated significant bactericidal activity against multi-drug resistant bacteria such as Escherichia coli and Enterococcus faecalis in in vitro settings nih.gov.

Photodynamic Effects in Combination with Light Irradiation

The antimicrobial activity of this compound is significantly enhanced when combined with blue light irradiation nih.govresearchgate.net. This combinatory approach has been shown to inactivate bacteria that are refractory to blue light alone researchgate.net. For instance, this compound alongside blue light irradiation at 405 nm inactivated a significant amount of E. coli within minutes, whereas neither treatment alone was effective nih.govresearchgate.net. This synergistic effect suggests a photodynamic mechanism is at play . Antimicrobial photodynamic therapy (aPDT) generally involves a photosensitizer, light at a specific wavelength, and oxygen to generate reactive oxygen species that damage pathogens globalseafood.orgntu.edu.sg.

Reactive Oxygen Species Generation in Microbial Contexts

The bactericidal activity observed with this compound and blue light is attributed to the generation of reactive oxygen species (ROS) nih.govresearchgate.net. Blue light-mediated excitation of this compound triggers the production of ROS, which are highly reactive molecules that can cause multi-targeted oxidative damage to bacterial cells, leading to their death researchgate.netglobalseafood.org. This mechanism is considered less likely to induce resistance compared to antibiotics due to its non-specific nature researchgate.net. ROS generation is a key mechanism in various antimicrobial strategies, including aPDT, and can lead to oxidative stress and damage to essential cellular components in microorganisms ntu.edu.sgfrontiersin.org.

Environmental Fate and Transformation Mechanisms

Abiotic Degradation Pathways

Abiotic processes, such as reactions in the atmosphere and photodegradation in water, play a significant role in the transformation of p-Toluquinone.

In the vapor phase, this compound undergoes degradation in the atmosphere primarily through reactions with photochemically produced hydroxyl radicals. The hydroxyl radical (•HO) is a highly reactive species that acts as a major oxidizing agent in the troposphere, initiating the removal of many trace gases wikipedia.orgniwa.co.nzcopernicus.orgipcc.chharvard.edu. The estimated half-life for the reaction of vapor-phase 2-methyl-1,4-benzoquinone with hydroxyl radicals in the air is approximately 29.5 hours nih.gov. This suggests that atmospheric oxidation by hydroxyl radicals is a significant removal mechanism for this compound in the gas phase.

Photolysis is another important abiotic degradation pathway for this compound in aqueous solutions researchgate.netcapes.gov.bracs.orgroyalsocietypublishing.orgresearchgate.net. Studies on the photolysis of 2-methyl-1,4-benzoquinone (toluquinone) in aqueous solutions have shown the formation of transient species immediately following excitation researchgate.netacs.org. These transient species include the excited triplet state of the quinone researchgate.netacs.orgroyalsocietypublishing.org. The photolysis of toluquinone in aqueous solution can result in the oxidation of water, generating a species capable of transferring a hydroxyl radical researchgate.netcapes.gov.bracs.org. However, some research suggests that this process may not involve the formation of a free hydroxyl radical but rather an oxidizing semiquinone-•OH intermediate researchgate.netacs.org. Transient spectra and kinetic measurements have been used to study these intermediates researchgate.netroyalsocietypublishing.org.

Environmental Transport and Mobility

The transport and mobility of this compound in the environment are largely influenced by its physical and chemical properties, particularly its interaction with soil and water.

The mobility of a chemical in soil is often assessed using the soil adsorption coefficient (Koc). A low Koc value indicates high mobility chemsafetypro.com. Estimated Koc values for 2-methyl-1,4-benzoquinone vary depending on the estimation method used nih.gov. Using a structure estimation method based on molecular connectivity indices, the Koc is estimated to be about 2 nih.gov. Another estimation using an experimental log Kow of 0.72 and a regression-derived equation provides a Koc of approximately 60 nih.gov. According to a recommended classification scheme, these estimated Koc values of 2 and 60 suggest that 2-methyl-1,4-benzoquinone may have high to very high mobility in soil nih.gov.

Despite these estimations, safety data sheets generally state that this compound is not likely mobile in the environment due to its low water solubility thermofisher.comfishersci.iefishersci.com. Spillage is considered unlikely to penetrate soil thermofisher.comfishersci.ie. Some safety data sheets indicate that no data is available for soil adsorption (Koc) tcichemicals.combiosynth.comspectrumchemical.com.

Estimated Soil Mobility Parameters for this compound

| Parameter | Estimated Value | Method / Basis | Suggested Mobility Class (based on Koc) | Source |

| Koc | ~2 | Structure estimation method | High to Very High | nih.gov |

| Koc | ~60 | Experimental log Kow (0.72) + regression | High to Very High | nih.gov |

| Water Solubility | Low | Measured | Low Mobility Expected | thermofisher.comfishersci.iefishersci.com |

Role in Geochemical Processes

This compound has been studied for its potential involvement in natural geochemical processes, particularly the formation of humic substances.

This compound has been utilized as a model compound in investigations into the formation of humic acids, particularly from materials like lignite (B1179625) selcuk.edu.trosti.govtandfonline.comtandfonline.com. These studies suggest that the mechanism of humic acid formation from lignite is similar to that involving quinones, including this compound selcuk.edu.trosti.govtandfonline.comtandfonline.com. The formation of humic substances in soil is a complex process, and while the classical lignin (B12514952) theory existed, many investigators favor mechanisms involving the polymerization of quinones and polyphenols up.wroc.plmdpi.com. Quinones arising from the degradation of lignin and microbial synthesis are considered major building blocks for humic substances up.wroc.pl. The use of this compound as a model compound supports the understanding of the role of quinone structures in the complex process of humic acid formation in the environment selcuk.edu.trosti.govtandfonline.comtandfonline.comdntb.gov.ua.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Mechanistic Insight

Spectroscopic methods provide a window into the real-time dynamics of chemical reactions involving p-Toluquinone, offering crucial data on transient species and reaction pathways.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection of species with unpaired electrons, such as free radicals. bruker.com It is considered a "gold standard" for identifying and characterizing radicals in chemical and biological systems. nih.gov In the context of this compound, which can readily undergo one-electron reduction to form a semiquinone radical anion, EPR spectroscopy is uniquely suited to probe these paramagnetic intermediates.

The formation of the this compound radical anion (pTQ•−) can be observed under various conditions, such as in anionic clusters or during redox reactions. worktribe.comacs.org The hyperfine splitting patterns observed in the EPR spectrum provide detailed information about the interaction of the unpaired electron with neighboring magnetic nuclei (protons in this case). ljmu.ac.uk This data allows for the unambiguous identification of the radical and offers insights into its electronic structure and distribution of the unpaired electron within the molecule. bruker.comljmu.ac.uk

Due to the short lifetimes of many biologically relevant radicals, a technique known as spin trapping is often employed. nih.gov This involves using a compound (a spin trap) that reacts with the transient radical to form a more stable radical adduct, which can then be detected and characterized by EPR. nih.gov This approach is crucial for studying the role of this compound in oxidative stress processes where it might be involved in the generation or scavenging of highly reactive species. nih.gov

Key Information from EPR Spectra of this compound Radicals:

| Parameter | Information Provided |

|---|---|

| g-factor | Helps in identifying the type of radical species. |

| Hyperfine Splitting Constants | Reveals the interaction of the unpaired electron with magnetic nuclei, providing structural information and spin density distribution. |

| Linewidth | Can give insights into the dynamics and environment of the radical. |

| Signal Intensity | Proportional to the concentration of the radical species. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. While it does not directly detect radical species, it is invaluable for identifying and characterizing diamagnetic reaction intermediates and final products in reactions involving this compound. For example, in addition reactions with nucleophiles, such as thiols, NMR is used to establish the structure of the resulting hydroquinone (B1673460) and quinone adducts. researchgate.net

In studies of hyperpolarization, a technique used to dramatically increase NMR signal intensity, benzoquinones (a class of compounds including this compound) have been shown to enhance the signal of other molecules. nih.gov This occurs through chemical reactions that transfer the hyperpolarized state, allowing for the detection of reaction intermediates and products at concentrations far below the normal detection limits of NMR. nih.gov While direct in-situ NMR detection of transient intermediates can be challenging, specialized techniques and the development of microfluidic cavities compatible with NMR spectrometers are opening new avenues for probing reaction dynamics in real-time. chemrxiv.org

Mass Spectrometry in Reaction Monitoring and Identification

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, providing highly sensitive and specific information about the mass-to-charge ratio of ions. It is extensively used for monitoring reaction progress, identifying unknown products, and quantifying analytes in complex mixtures.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules from solution with minimal fragmentation. ESI-MS has become a vital tool for the online monitoring of chemical reactions. researchgate.net By coupling a reaction vessel directly to the mass spectrometer, researchers can track the appearance of products and the disappearance of reactants in real-time. nih.govrsc.org

This technique is particularly useful for identifying transient intermediates in complex reaction mechanisms. researchgate.net For reactions involving this compound, ESI-MS can be used to intercept and characterize charged intermediates, providing direct evidence for proposed mechanistic pathways. The high sensitivity and speed of ESI-MS allow for the detection of low-concentration species that might be missed by other methods. chromatographyonline.com This capability is crucial for understanding the kinetics and mechanisms of reactions such as Michael additions or redox processes involving this compound.

The combination of a separation technique, such as Gas Chromatography (GC) or Liquid Chromatography (LC), with mass spectrometry provides a powerful platform for the analysis of complex environmental samples. vliz.bemdpi.com These hyphenated techniques (GC-MS and LC-MS) are essential for detecting and quantifying trace levels of emerging contaminants, including quinones, in matrices like water, soil, and air. mdpi.comresearchgate.net

For this compound and related compounds, LC-MS is often the method of choice due to its applicability to a wide range of polar and thermally labile compounds. vliz.be The chromatographic step separates this compound from other components in the sample, while the mass spectrometer provides sensitive and selective detection. mdpi.com Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting product ions, which provides a structural fingerprint for confident identification. mdpi.com

Recent methods have focused on improving the ionization efficiency of quinones in ESI-MS through derivatization. For instance, reacting this compound (referred to as methyl-p-benzoquinone) with methanol (B129727) to form methoxy (B1213986) derivatives significantly enhances its detection limits in HPLC-ESI-MS/MS analysis, enabling its determination in airborne particulate matter. nih.gov

Commonly Used Chromatographic-MS Techniques for this compound Analysis:

| Technique | Separation Principle | Ionization Method | Typical Application |

|---|---|---|---|

| GC-MS | Volatility and column interaction | Electron Ionization (EI) | Analysis of volatile and semi-volatile organic compounds in air or soil. mdpi.com |

| LC-MS | Polarity and column interaction | Electrospray Ionization (ESI) | Detection of pharmaceuticals, pesticides, and other contaminants in water samples. vliz.beresearchgate.net |

| LC-MS/MS | Polarity and column interaction | ESI | Highly selective and sensitive quantification of trace-level contaminants in complex matrices. mdpi.comnih.gov |

Emerging Applications and Future Research Frontiers

Advanced Materials Science Applications

The unique electronic and chemical properties of p-Toluquinone are paving the way for its use in next-generation materials. Researchers are exploring its integration into organic electronic devices and energy storage systems, leveraging its capacity for reversible redox reactions.

Integration in Organic Electronics

While research into this compound specifically is still developing, the broader class of quinone derivatives is recognized for its potential in organic electronics. Quinone-based molecules are being investigated for their semiconductor properties. For instance, related compounds like para-quinone methides (p-QMs) have been synthesized and deposited as thin films, exhibiting optical gaps in the range of 2.21–2.71 eV, which is characteristic of organic semiconductors. researchgate.net These films have shown potential for use in optoelectronic applications. researchgate.net The fundamental structure of this compound, with its conjugated system, suggests it could be a valuable building block in designing novel organic materials for electronic applications, an area ripe for future investigation. The ability to create thin films of such organic molecules is crucial for their incorporation into devices like organic solar cells or flexible electronics. researchgate.net

Development of Redox Flow Battery Components

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and the development of cost-effective and efficient electrolyte and electrode materials is a key research focus. organic-chemistry.orgacs.org Quinones, due to their ability to undergo reversible two-proton, two-electron redox reactions, are considered strong candidates for these systems. nbinno.com Specifically, this compound (referred to as Methyl-p-benzoquinone or MBQ) has been identified as a potential coating material that can form a stable interface between an electrode and the electrolyte in lithium-based flow batteries. nih.gov The use of quinone-based molecules like this compound in aqueous organic redox flow batteries (AORFBs) is an attractive alternative to traditional metal-based systems, offering potentially lower costs and greater environmental compatibility. jetir.org

Catalysis and Organic Synthesis Innovations

This compound's reactivity makes it a valuable tool in modern organic synthesis. It functions not only as a versatile building block but also plays a role in facilitating catalytic processes, driving the development of new chemical transformations.

Development of Novel Synthetic Methodologies Utilizing this compound

The chemical structure of this compound, featuring both a quinone ring and a methyl group, allows for a wide array of chemical transformations, making it a valuable building block in organic synthesis. Its electrophilic nature makes it an excellent substrate for nucleophilic additions, including Michael additions. For instance, this compound reacts with various nucleophiles, such as amines and thiols, to produce substituted quinone derivatives.